molecular formula C16H20FN3O3S B1681842 Sutezolid CAS No. 168828-58-8

Sutezolid

Numéro de catalogue B1681842
Numéro CAS: 168828-58-8
Poids moléculaire: 353.4 g/mol
Clé InChI: FNDDDNOJWPQCBZ-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sutezolid (PNU-100480, PF-02341272) is an oxazolidinone antibiotic currently in development as a treatment for extensively drug-resistant tuberculosis . It differs from linezolid by replacement of the morpholine oxygen with a sulfur atom .


Synthesis Analysis

Sutezolid is a new oxazolidinone derivative currently in clinical trials to determine its safety and efficacy towards highly drug-resistant tuberculosis . The synthesis of 2-Oxazolidinone ring via proline catalyzed stereoselective α-aminoxylation of aldehyde is a common core structure during the synthesis of oxazolidinones class molecules .


Molecular Structure Analysis

The molecular structure of Sutezolid includes three rings, i.e., oxazolidin-2-one with a (methyl)acetamide substituent, fluorophenyl and thiomorpholine .


Chemical Reactions Analysis

Oxazolidinones are characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5 and the N -aryl substituent . Sutezolid differs from linezolid by replacement of the morpholine oxygen with a sulfur atom .


Physical And Chemical Properties Analysis

Sutezolid has a chemical formula of C16H20FN3O3S and a molar mass of 353.41 g·mol −1 .

Applications De Recherche Scientifique

1. Treatment of Infections Caused by Gram-positive Pathogens

  • Application Summary : Sutezolid is an oxazolidinone, a class of drugs that have been successful in treating infections caused by Gram-positive pathogens . Sutezolid is a close analogue of Linezolid, another oxazolidinone, but it replaces the morpholine C-ring with a thiomorpholine moiety .
  • Results or Outcomes : Linezolid has been effective in treating serious infections caused by Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) . Sutezolid, being a close analogue, is expected to have similar effects .

2. Treatment of Slowly Growing Mycobacteria

  • Application Summary : Sutezolid has shown strong antimicrobial activity against slowly growing mycobacteria (SGM), including M. intracellulare, M. avium, and M. kansasii .
  • Results or Outcomes : Sutezolid presented the strongest antimicrobial activity against the clinical isolates of M. intracellulare than the other oxazolidinones, with MIC50 at 2 μg/mL and MIC90 at 4 μg/mL . MICs of sutezolid were usually 4- to 8-fold lower than these of linezolid against M. intracellulare and M. avium .

3. Treatment of Tuberculosis

  • Application Summary : Sutezolid is being developed for the treatment of tuberculosis (TB). It has shown certain activity against Mycobacterium tuberculosis (Mtb) strains .
  • Results or Outcomes : Sutezolid is a thiomorpholine analogue of linezolid with greater potency in several experimental TB models and the potential for a superior safety profile . It is being further developed for the treatment of TB .

4. Treatment of Multidrug-Resistant Tuberculosis

  • Application Summary : Sutezolid has been found to be safe and effective for people with multidrug-resistant tuberculosis (TB) when added to a three-drug combination .
  • Results or Outcomes : A dose-finding phase II study found that adding the oxazolidinone antibiotic sutezolid to a three-drug combination appeared to be safe and effective for people with multidrug-resistant tuberculosis (TB) .

5. Treatment of Non-tuberculous Mycobacteria (NTM) Infections

  • Application Summary : Sutezolid has shown strong antimicrobial activity against non-tuberculous mycobacteria (NTM), which are often associated with pulmonary infections, skin abscess, lymphadenitis, or disseminated infection . The prevalence of NTM infections has increased globally and has even surpassed tuberculosis (TB) in certain countries .
  • Results or Outcomes : This study showed that sutezolid harbors the strongest inhibitory activity against M. intracellulare, M. avium and M. kansasii in vitro, which provided important insights on the potential clinical application of oxazolidinones for treating SGM infections .

6. Treatment of Drug-Resistant Strains of Tuberculosis

  • Application Summary : Sutezolid exhibits good in vitro activity and in vivo efficacy against Mycobacterium tuberculosis. Its potential as a promising antimycobacterial agent was recognized in the mid-1990s .
  • Results or Outcomes : In these early studies, sutezolid was generally superior to linezolid when tested against a variety of mycobacterial species .

Orientations Futures

The Medicines Patent Pool (MPP) and the Bill & Melinda Gates Medical Research Institute (Gates MRI) signed an agreement to advance the development of investigational sutezolid-containing TB drug regimens, especially for low- and middle-income countries, where most people with TB live . The drug candidate sutezolid, in combination with other drugs, could potentially be used as an all-oral, shortened regimen for all forms of TB, including multidrug-resistant TB (MDR-TB) .

Propriétés

IUPAC Name

N-[[(5S)-3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3S/c1-11(21)18-9-13-10-20(16(22)23-13)12-2-3-15(14(17)8-12)19-4-6-24-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDDDNOJWPQCBZ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168611
Record name Sutezolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sutezolid

CAS RN

168828-58-8
Record name Sutezolid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168828-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sutezolid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168828588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sutezolid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 168828-58-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742407
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sutezolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 168828-58-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUTEZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A71182L8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sutezolid
Reactant of Route 2
Reactant of Route 2
Sutezolid
Reactant of Route 3
Reactant of Route 3
Sutezolid
Reactant of Route 4
Reactant of Route 4
Sutezolid
Reactant of Route 5
Reactant of Route 5
Sutezolid
Reactant of Route 6
Reactant of Route 6
Sutezolid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.